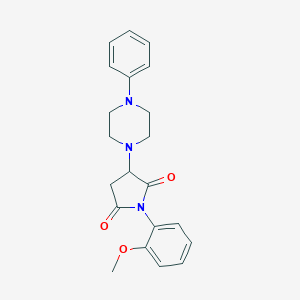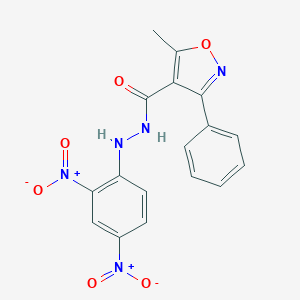![molecular formula C14H13NO5S B387041 Ácido 3-[(4-metoxifenil)sulfamoil]benzoico CAS No. 147410-81-9](/img/structure/B387041.png)
Ácido 3-[(4-metoxifenil)sulfamoil]benzoico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-Methoxyphenyl)sulfamoyl]benzoic acid is a sulfonamide-based compound with the molecular formula C14H13NO5S and a molecular weight of 307.32 g/mol. This compound has been extensively investigated for its potential biological applications.
Aplicaciones Científicas De Investigación
3-[(4-Methoxyphenyl)sulfamoyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and as a component in various chemical processes.
Análisis Bioquímico
Biochemical Properties
3-[(4-Methoxyphenyl)sulfamoyl]benzoic acid plays a crucial role in biochemical reactions, particularly due to its sulfonamide group. This compound interacts with several enzymes and proteins, often acting as an inhibitor. For instance, it has been shown to inhibit carbonic anhydrase, an enzyme involved in the reversible hydration of carbon dioxide. The interaction between 3-[(4-Methoxyphenyl)sulfamoyl]benzoic acid and carbonic anhydrase involves the binding of the sulfonamide group to the zinc ion at the active site of the enzyme, thereby inhibiting its activity .
Molecular Mechanism
At the molecular level, 3-[(4-Methoxyphenyl)sulfamoyl]benzoic acid exerts its effects through several mechanisms. One primary mechanism involves the binding of the sulfonamide group to specific biomolecules, leading to enzyme inhibition or activation. For instance, the binding of 3-[(4-Methoxyphenyl)sulfamoyl]benzoic acid to carbonic anhydrase results in the inhibition of the enzyme’s activity. Additionally, this compound can influence gene expression by interacting with transcription factors, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-[(4-Methoxyphenyl)sulfamoyl]benzoic acid change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-[(4-Methoxyphenyl)sulfamoyl]benzoic acid is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of 3-[(4-Methoxyphenyl)sulfamoyl]benzoic acid vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range results in optimal therapeutic effects without significant toxicity. Exceeding this dosage range can lead to severe toxic effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
3-[(4-Methoxyphenyl)sulfamoyl]benzoic acid is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways. For instance, the inhibition of carbonic anhydrase by 3-[(4-Methoxyphenyl)sulfamoyl]benzoic acid can affect the balance of carbon dioxide and bicarbonate in the body, thereby influencing metabolic processes .
Transport and Distribution
The transport and distribution of 3-[(4-Methoxyphenyl)sulfamoyl]benzoic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through active transport mechanisms, involving transporters such as organic anion transporters. Once inside the cell, 3-[(4-Methoxyphenyl)sulfamoyl]benzoic acid can bind to specific proteins, influencing its localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of 3-[(4-Methoxyphenyl)sulfamoyl]benzoic acid is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, the presence of a sulfonamide group can facilitate the targeting of 3-[(4-Methoxyphenyl)sulfamoyl]benzoic acid to the mitochondria, where it can influence mitochondrial function and energy production .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methoxyphenyl)sulfamoyl]benzoic acid typically involves the reaction of 4-methoxyaniline with benzenesulfonyl chloride to form an intermediate, which is then reacted with 3-carboxybenzenesulfonyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach involves large-scale synthesis using the same basic principles as the laboratory methods, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-[(4-Methoxyphenyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Mecanismo De Acción
The mechanism of action of 3-[(4-Methoxyphenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-[(4-Methoxyphenyl)(methyl)sulfamoyl]benzoic acid: Similar structure but with a methyl group attached to the sulfonamide nitrogen.
3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid: Contains a benzyl group instead of a methoxy group.
Uniqueness
3-[(4-Methoxyphenyl)sulfamoyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy group enhances its solubility and may influence its interaction with biological targets.
Propiedades
IUPAC Name |
3-[(4-methoxyphenyl)sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5S/c1-20-12-7-5-11(6-8-12)15-21(18,19)13-4-2-3-10(9-13)14(16)17/h2-9,15H,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWPHUNFEGTNIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl (2-{2-[(3-bromophenoxy)acetyl]carbohydrazonoyl}phenoxy)acetate](/img/structure/B386960.png)
![N-(4-bromophenyl)-5-[2-(3-chlorobenzylidene)hydrazino]-5-oxopentanamide](/img/structure/B386961.png)
![N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-3-fluorobenzohydrazide](/img/structure/B386962.png)
![N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-nitrobenzohydrazide](/img/structure/B386963.png)


![2-[(4-chlorobenzyl)sulfanyl]-N'-(2,4-dimethoxybenzylidene)acetohydrazide](/img/structure/B386968.png)
![N'-{[5-(4-chlorophenyl)-2-furyl]methylene}octanohydrazide](/img/structure/B386969.png)

![2-(4-chlorophenoxy)-N'-{5-methoxy-2-[(3-methoxybenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B386972.png)


![2-(4-iodophenoxy)-N'-[2-(octyloxy)benzylidene]acetohydrazide](/img/structure/B386978.png)
![3-nitro-N'-{5-methoxy-2-[(3-methoxybenzyl)oxy]benzylidene}benzohydrazide](/img/structure/B386981.png)
